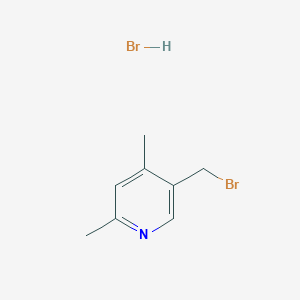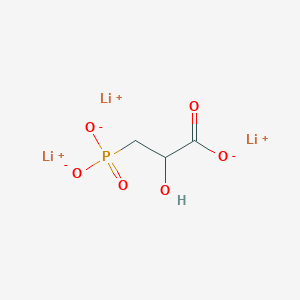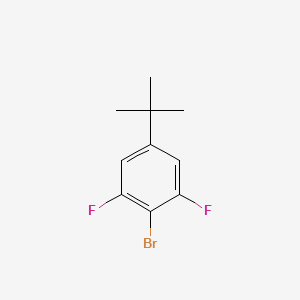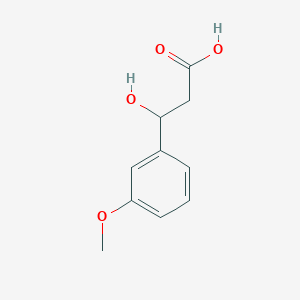![molecular formula C19H26N2O4 B13513768 rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid: is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and biological applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. The tert-butoxycarbonyl (Boc) group is often used as a protecting group during the synthesis to ensure selective reactions at specific sites .
Industrial Production Methods: Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the production process .
化学反応の分析
Types of Reactions: rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group plays a crucial role in protecting reactive sites during chemical reactions, allowing for selective modifications. The spirocyclic structure contributes to the compound’s stability and reactivity .
類似化合物との比較
- 2-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid
Comparison: rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. The similar compounds listed above share the spirocyclic core and Boc protection but differ in their substituents and stereochemistry, leading to variations in their chemical and biological properties .
特性
分子式 |
C19H26N2O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
(4S,5R)-7-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,7-diazaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(24)21-10-9-19(21)13-20(12-15(19)16(22)23)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23)/t15-,19+/m0/s1 |
InChIキー |
CFRBQACDEURPKT-HNAYVOBHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@]12CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC12CN(CC2C(=O)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)








